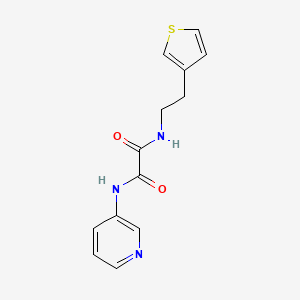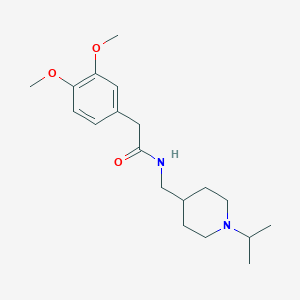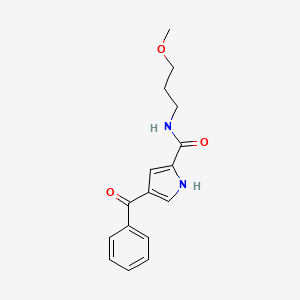
1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, also known as BBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBP is a pyrrole derivative that has been shown to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Glycolic Acid Oxidase
1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione derivatives have been explored for their potential as inhibitors of glycolic acid oxidase (GAO), an enzyme involved in the metabolic pathway of glycolate to oxalate, which is significant in the context of hyperoxaluria, a condition leading to kidney stones. Studies have demonstrated that compounds with large lipophilic substituents on the 1H-pyrrole-2,5-dione nucleus exhibit potent, competitive inhibition of GAO, suggesting their potential therapeutic application in reducing urinary oxalate levels and preventing kidney stone formation (Rooney et al., 1983).
Organic Electronics and Luminescent Materials
The incorporation of 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione units into polymers has led to the development of highly luminescent materials with applications in organic electronics. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Their solubility in common organic solvents and favorable electrochemical properties further enhance their applicability in electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
Research on 1H-pyrrole-2,5-dione derivatives, including those related to 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione, has indicated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These derivatives act as mixed-type inhibitors, offering protection against corrosion through adsorption on the steel surface, which is predominantly governed by a chemisorption process. Such findings suggest their potential application in industries where metal preservation is crucial (Zarrouk et al., 2015).
Photoluminescent Conjugated Polymers
The synthesis of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units has been explored, yielding materials that exhibit strong photoluminescence and enhanced photochemical stability. These properties make such polymers promising candidates for use in optoelectronic devices, including solar cells and light-emitting diodes, highlighting the versatility of the 1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione scaffold in the development of functional materials for advanced technological applications (Beyerlein & Tieke, 2000).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCVQRBBWCUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2843117.png)

![(E)-methyl 2-(6-((3-methylisoxazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2843120.png)
![N-(2-chlorobenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2843121.png)





![1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2843130.png)
![3-{[1-(4-Chlorophenyl)-2-(methoxyimino)ethyl]sulfonyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2843132.png)